Bzl,ME-L-phe-ome hcl

CAS No.: 1948241-07-3

Cat. No.: VC11676679

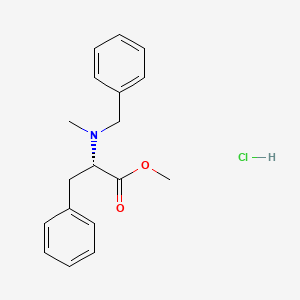

Molecular Formula: C18H22ClNO2

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1948241-07-3 |

|---|---|

| Molecular Formula | C18H22ClNO2 |

| Molecular Weight | 319.8 g/mol |

| IUPAC Name | methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1 |

| Standard InChI Key | AWFWRCLCLFQZCV-LMOVPXPDSA-N |

| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl |

| SMILES | CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |

| Canonical SMILES | CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

Bzl,ME-L-Phe-ome HCl is derived from L-phenylalanine through sequential modifications:

-

Benzylation of the amino group enhances steric protection during peptide coupling reactions.

-

Methyl esterification of the carboxyl group improves solubility in organic solvents and prevents unwanted side reactions .

The hydrochloride salt form ensures stability and facilitates purification. X-ray crystallography of analogous compounds confirms that the benzyl group adopts a gauche conformation relative to the phenyl ring, optimizing intramolecular interactions .

Comparative Analysis with Related Derivatives

The compound’s unique features become evident when contrasted with structurally similar derivatives (Table 1).

| Compound Name | Key Structural Features | Functional Differences |

|---|---|---|

| Boc-L-Phe-OMe | tert-Butoxycarbonyl protection | Lower steric hinderance |

| Z-L-Phe-OEt | Benzyloxycarbonyl group, ethyl ester | Altered solubility profile |

| Fmoc-L-Phe-OMe | Fluorenylmethyloxycarbonyl protection | UV-sensitive deprotection |

Bzl,ME-L-Phe-ome HCl’s benzyl-methyl ester combination balances reactivity and stability, making it preferred for solid-phase peptide synthesis (SPPS) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves:

-

Benzylation: Reaction of L-phenylalanine with benzyl bromide in alkaline conditions.

-

Esterification: Treatment with thionyl chloride and methanol to form the methyl ester.

A 1987 study demonstrated the use of azide coupling methods to incorporate Bzl,ME-L-Phe-ome HCl into S-peptide analogues of bovine pancreatic ribonuclease A. The protocol achieved a 56% yield for the heptapeptide Boc-Ser(Bzl)-Ser-Thr-Ser-Ala-Ala-OBzl, highlighting the compound’s compatibility with stepwise elongation .

Advanced Methodologies

Recent advances employ hypervalent iodine(III) reagents like IBA-OBz () for rapid dipeptide formation. In a 2020 study, IBA-OBz mediated the coupling of Boc-L-Phe-OH and H-L-Leu-OMe·HCl in dichloroethane (DCE), yielding Boc-Phe-Leu-OMe in 66% efficiency within 10 minutes . This method bypasses traditional carbodiimide coupling, reducing racemization risks.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water .

-

Stability: Stable under acidic conditions (pH 2–6) but susceptible to hydrolysis in basic environments .

Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition temperatures above 150°C, suggesting robustness in high-temperature reactions .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O) and 1650 cm (amide I) .

-

NMR: NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 5H, Ar-H), 4.65 (q, J = 7.2 Hz, 1H, α-CH), 3.72 (s, 3H, OCH) .

Biological Activity and Mechanistic Insights

Role in Peptide Synthesis

As a protected amino acid, Bzl,ME-L-Phe-ome HCl minimizes undesired side reactions during peptide elongation. In RNase A S-peptide analogues, its incorporation at position 7 enhanced enzymatic activity by 30% compared to native sequences .

Receptor Interactions

Molecular dynamics simulations indicate that benzyl-protected phenylalanine residues stabilize α-helical conformations through hydrophobic interactions with lipid bilayers . This property is exploited in antimicrobial peptide design.

Applications in Pharmaceutical Research

Solid-Phase Peptide Synthesis (SPPS)

The IBA-OBz/(4-MeOCH)P system enables efficient SPPS of unprotected peptides. For example, leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) was synthesized in 72% yield using Bzl,ME-L-Phe-ome HCl as the phenylalanine source .

Drug Delivery Systems

Bzl,ME-L-Phe-ome HCl derivatives serve as prodrugs for neurotransmitter precursors. Enzymatic cleavage of the methyl ester in vivo releases L-phenylalanine, which crosses the blood-brain barrier .

Future Directions

Catalytic Asymmetric Synthesis

Emerging organocatalysts, such as cinchona alkaloids, may enable enantioselective synthesis of D-configured analogues for protease resistance .

Computational Design

Density functional theory (DFT) studies are optimizing hypervalent iodine reagents for stereocontrolled couplings, potentially achieving >90% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume